5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Description
Properties
IUPAC Name |
5,6-dioctoxy-4,7-dithiophen-2-yl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O2S3/c1-3-5-7-9-11-13-19-33-29-25(23-17-15-21-35-23)27-28(32-37-31-27)26(24-18-16-22-36-24)30(29)34-20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFASHBNFIJSKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCC)C3=CC=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole (CAS No. 1192352-09-2) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C30H40N2O2S3
- Molecular Weight : 556.85 g/mol
- CAS Number : 1192352-09-2
- Synonyms : BTO8-2Th
This compound is characterized by its unique structure that includes thiophene rings and a benzo-thiadiazole core, which are known to contribute to its electronic and optical properties.
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, terthiophene derivatives have shown herbicidal activity against various plant species such as Digitaria sanguinalis and Arabidopsis thaliana, suggesting that derivatives of 5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole may possess similar activities due to structural similarities .
Antifungal and Antibacterial Properties
The compound has been studied for its antifungal and antibacterial properties. In vitro studies have demonstrated that thiophene-based compounds can inhibit the growth of several bacterial strains and fungi. The mechanism often involves the generation of reactive oxygen species (ROS) which can lead to oxidative stress in microbial cells .
Photodynamic Therapy
The compound's ability to generate singlet oxygen upon light activation positions it as a candidate for photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce cytotoxic species that can selectively destroy cancer cells. The potential application of 5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole in PDT warrants further investigation .
Study on Antimicrobial Efficacy
A study conducted by Dong et al. highlighted the herbicidal effects of terthiophene derivatives on Chlamydomonas reinhardtii. The research utilized dimensional gel electrophoresis to analyze protein expression changes in treated plants. Results indicated a significant reduction in proteins associated with energy metabolism, suggesting a targeted mechanism of action .
Photodynamic Applications
In another study focused on NIR-II imaging for cancer detection, compounds similar to 5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole were evaluated for their fluorescence properties. These compounds showed promising results for in vivo imaging applications due to their high biocompatibility and rapid excretion rates .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The aromatic systems demonstrate distinct reactivity patterns:
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Thiophene rings undergo electrophilic substitution preferentially at the 5-position due to electron-donating octyloxy groups on the adjacent BTD core .
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Benzo[c] thiadiazole core shows reduced electrophilic reactivity compared to parent BTD derivatives due to steric hindrance from octyloxy substituents.
Key reactions observed:
Stille Coupling
Reacts with stannylated comonomers under palladium catalysis :
textMonomer + 5,5'-bis(trimethylstannyl)-2,2'-bithiophene → Donor-Acceptor Polymer
Conditions:
Suzuki-Miyaura Coupling
Forms alternating copolymers with boronic ester-functionalized fluorenes :
Optimized Parameters:
| Parameter | Value |
|---|---|
| Pd Catalyst | Pd₂(dba)₃ |
| Ligand | P(o-tol)₃ |
| Base | K₂CO₃ |
| Solvent | THF/H₂O (4:1) |
| Molar Ratio | 1:1 (monomer:comonomer) |
| Molecular Weight | Mₙ = 24.5 kDa, Đ = 1.8 |
Supramolecular Interactions
The octyloxy chains mediate solvent-dependent self-assembly through:
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Halogen bonding : Forms linear architectures in 1-phenyloctane
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Hydrogen bonding : Creates lamellar structures with co-adsorbed 1-octanoic acid
STM Analysis Data (HOPG Surface):
| Solvent | Structure Type | Lattice Parameters (Å) | Driving Force |
|---|---|---|---|
| 1-Phenyloctane | Linear | a = 15.2, b = 4.8 | C-Br···N interactions |
| 1-Octanoic Acid | Lamellar | a = 35.6, b = 4.9 | O-H···N hydrogen bonds |
Functional Group Transformations
The octyloxy side chains undergo limited reactivity due to their saturated nature, but participate in:
-
Oxidation : Forms ketone derivatives under strong oxidizing conditions (CrO3/H2SO4)
-
Esterification : Reacts with acyl chlorides in pyridine to yield branched esters
This reaction profile demonstrates the compound's versatility as a building block for advanced materials. The balanced reactivity between aromatic cores and alkyl side chains enables precise control over both electronic properties and solution processability, making it particularly valuable for organic photovoltaic and transistor applications . Experimental evidence from X-ray diffraction, STM, and spectroscopic studies confirms the structure-property relationships governing these transformations .
Comparison with Similar Compounds
Substituent Effects: Alkoxy vs. Fluoro vs. Other Groups
Table 1: Substituent Impact on Electronic and Photovoltaic Properties
Key Observations :
- Octyloxy groups reduce the bandgap (1.65 eV) compared to unsubstituted Th-BTD (2.00 eV) by donating electron density, enhancing intramolecular charge transfer (ICT) . However, they yield lower power conversion efficiency (PCE = 4.30%) than fluorinated analogs (PCE = 9.00%) due to fluorine’s stronger electron-withdrawing effect, which lowers HOMO levels and increases open-circuit voltage (Voc) .
- EDOT-BTD (with ethylenedioxythiophene) exhibits the lowest bandgap (1.50 eV) and higher PCE (5.10%) than the octyloxy derivative, attributed to EDOT’s superior planarity and hole mobility .
Heteroatom Variation in BTD Core
Table 2: Heteroatom Influence on Optoelectronic Properties
Key Observations :
- Selenium (Th-BSeD) narrows the bandgap (1.90 eV) and improves hole mobility (3.5 × 10⁻³ cm²/Vs) compared to sulfur (Th-BTD) due to enhanced polarizability and orbital overlap .
- Oxygen (Th-BOD) increases the bandgap (2.20 eV) and reduces mobility, making it less favorable for low-bandgap applications .
Polymer vs. Small-Molecule Performance
Table 3: Device Performance in OPVs
Key Observations :
- Polymers generally outperform small molecules due to extended conjugation and better film morphology. For example, PCDTBT-8 (PCE = 4.30%) surpasses PT-BTD (PCE = 3.20%) .
- Fluorinated copolymers (PPDT2FBT) achieve record PCEs (9.00%) by optimizing Voc and Jsc through fluorine’s electron-withdrawing effect .
Q & A
Q. What synthetic methodologies are optimal for preparing 5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole (hereafter referred to as DBT1)?
The synthesis typically involves Stille coupling or Suzuki-Miyaura cross-coupling reactions. For example:
- Step 1 : Bromination of the benzo[c][1,2,5]thiadiazole core at positions 4 and 6.
- Step 2 : Reaction with 2-octyloxy-substituted thiophene derivatives under palladium catalysis (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) in chlorobenzene or THF.
- Step 3 : Purification via silica gel column chromatography (petroleum ether/dichloromethane mixtures) to isolate the final product .
Critical parameters : Catalyst loading (1–3 mol%), reaction temperature (80–120°C), and solvent polarity to minimize side reactions.
Q. How do the octyloxy substituents influence the optoelectronic properties of DBT1?
The octyloxy chains serve dual roles:
- Solubility enhancement : Facilitate processing in organic solvents (e.g., chloroform, chlorobenzene) for thin-film fabrication .
- Morphological control : Improve molecular packing in polymer blends, as observed in grazing-incidence X-ray diffraction (GIXD) studies .
Optical bandgap measurements (UV-Vis spectroscopy) show that DBT1-based polymers exhibit ~1.51–1.70 eV bandgaps , suitable for visible-light absorption in solar cells .
Advanced Research Questions
Q. How does the photochemical stability of DBT1 compare to structurally analogous compounds (e.g., DBT2)?
DBT1 vs. DBT2 :
- DBT1 (octyloxy on benzothiadiazole): Exhibits superior photochemical stability due to reduced backbone steric hindrance. Stability tests under AM1.5 illumination (1 sun) show <10% efficiency loss after 100 hours .
- DBT2 (alkyl chains on thiophene): Degrades faster (~30% efficiency loss) due to oxidative cleavage of thiophene side chains .
Methodology : Accelerated aging under controlled humidity/oxygen, monitored via EQE and FTIR spectroscopy.
Q. What strategies optimize charge transport in DBT1-based bulk heterojunction (BHJ) solar cells?
- Donor-acceptor pairing : Blend DBT1 with PC₆₁BM or ITIC derivatives. Optimal ratios (1:1.5 to 1:2) enhance exciton dissociation .
- Thermal annealing : Post-deposition annealing at 150°C for 10 minutes improves crystallinity, confirmed by atomic force microscopy (AFM) .
- Additive engineering : Use 1,8-diiodooctane (DIO) to refine phase separation, boosting PCE from 2.3% to 3.1% .
Q. How do fluorination or selenophene substitution impact DBT1’s electronic structure?
- Fluorination : Introducing fluorine at the benzothiadiazole core lowers the HOMO level (-5.4 eV vs. -5.2 eV for non-fluorinated analogs), improving open-circuit voltage (Vₒc) .
- Selenophene substitution : Replacing thiophene with selenophene redshifts absorption (λₘₐₓ ~650 nm) but reduces charge mobility due to heavier atom effects .
Data Contradictions and Resolution
Q. Discrepancies in reported PCE values for DBT1-based devices
- Reported PCEs : Ranges from 2.3% (neat films) to 7.4% (optimized BHJ with PCBM) .
- Resolution : Variability arises from:
Future Research Directions
- Ternary blends : Incorporate DBT1 with non-fullerene acceptors (e.g., Y6) for broader spectral coverage.
- In situ characterization : Use synchrotron-based X-ray scattering to probe real-time morphology evolution during film drying.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
